4-Methyl-5-oxopentanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

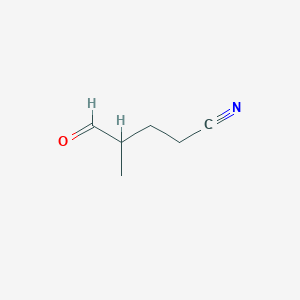

4-Methyl-5-oxopentanenitrile (CAS RN: 3619-38-3) is an organic compound with the molecular formula C₆H₉NO and an average molecular mass of 111.144 g/mol . Its structure features a five-carbon chain containing a ketone group at the fifth position and a nitrile group at the terminal end, with a methyl substituent at the fourth carbon. This compound is used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty chemicals due to its reactive nitrile and ketone functionalities .

相似化合物的比较

Comparison with Structurally Similar Compounds

4,4-Dimethyl-5-oxopentanenitrile

- Molecular Formula: C₇H₁₁NO

- Molecular Weight : 125.17 g/mol

- Structural data (SMILES: CC(C)(CCC#N)C=O) highlight its branched aliphatic chain, which may influence solubility and boiling point .

5-(4-Fluorophenyl)-5-oxopentanoic Acid

- Molecular Formula : C₁₁H₉FO₃

- Molecular Weight : 210.20 g/mol

- Key Differences :

- Applications: Likely used in drug discovery, particularly for nonsteroidal anti-inflammatory agents or enzyme inhibitors.

5-(Methylsulfanyl)pentanenitrile

- Molecular Formula : C₆H₉NS

- Molecular Weight : 127.21 g/mol

- Key Differences: Replacement of the ketone group with a methylsulfanyl (-S-CH₃) moiety.

- Applications : May serve as a precursor for thioether-containing polymers or ligands in catalysis.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 4-Methyl-5-oxopentanenitrile | C₆H₉NO | 111.14 | Nitrile, Ketone | Linear chain, methyl branch | Organic synthesis intermediates |

| 4,4-Dimethyl-5-oxopentanenitrile | C₇H₁₁NO | 125.17 | Nitrile, Ketone | Branched chain, two methyl groups | Stabilized intermediates |

| 5-(4-Fluorophenyl)-5-oxopentanoic Acid | C₁₁H₉FO₃ | 210.20 | Carboxylic Acid, Ketone | Fluorophenyl ring | Pharmaceutical agents |

| 5-(Methylsulfanyl)pentanenitrile | C₆H₉NS | 127.21 | Nitrile, Thioether | Sulfur incorporation | Catalysis, polymer chemistry |

Research Findings and Functional Insights

- Reactivity :

- The nitrile group in this compound facilitates nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids), while the ketone enables condensation reactions .

- In contrast, the methylsulfanyl group in 5-(methylsulfanyl)pentanenitrile may participate in thiol-ene click chemistry or act as a leaving group in substitution reactions .

- Physicochemical Properties :

属性

分子式 |

C6H9NO |

|---|---|

分子量 |

111.14 g/mol |

IUPAC 名称 |

4-methyl-5-oxopentanenitrile |

InChI |

InChI=1S/C6H9NO/c1-6(5-8)3-2-4-7/h5-6H,2-3H2,1H3 |

InChI 键 |

WZGRZLPEJDJMAI-UHFFFAOYSA-N |

规范 SMILES |

CC(CCC#N)C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。